molecular formula C10H11N3O4S2 B5559656 4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

Cat. No. B5559656
M. Wt: 301.3 g/mol
InChI Key: XSGVEZHASCYUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways. TAK-659 has been extensively studied for its ability to inhibit the growth and proliferation of cancer cells, and its mechanism of action has been the subject of intense research.

Scientific Research Applications

Trans-Cis Isomerisation and Material Science Applications

The study by Kucharski et al. (1999) delves into the trans-cis isomerisation of azobenzene amphiphiles containing a sulfonyl group, which is pivotal for applications in material science, specifically in the development of responsive materials that change properties under light exposure. This research highlights the potential of sulfonyl-containing compounds in creating materials with switchable properties, useful in optical storage devices, sensors, and smart coatings (Kucharski, Janik, Motschmann, & Raduege, 1999).

Anticancer Agents

Ö. Yılmaz and colleagues (2015) have synthesized derivatives of indapamide, showing significant pro-apoptotic activity against melanoma cell lines. These findings underscore the potential of sulfonyl-containing compounds as scaffolds for developing new anticancer agents, demonstrating the broader applicability of these compounds beyond their traditional use (Yılmaz et al., 2015).

Environmental Implications

The work by Nödler et al. (2012) on the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification provides insights into the environmental fate of sulfonamide antibiotics. This research is crucial for understanding the persistence and transformation of pharmaceutical compounds in the environment, which is essential for assessing environmental risks and developing strategies for pollution mitigation (Nödler, Licha, Barbieri, & Pérez, 2012).

Electrochemical Synthesis of Polymers

Turac et al. (2008) demonstrated the electrochemical synthesis of a water-soluble and self-doped polythiophene derivative, showcasing the versatility of sulfonyl-containing monomers in polymer science. This research paves the way for developing novel conducting polymers with potential applications in electronics, energy storage, and sensing technologies (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-6-3-9(13-17-6)12-10(14)8-4-7(5-18-8)19(15,16)11-2/h3-5,11H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVEZHASCYUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.